5-Iodoimidazo[1,5-A]pyridine
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Overview
Description
5-Iodoimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoimidazo[1,5-A]pyridine typically involves the cyclocondensation of 2-iodopyridine with an appropriate imidazole derivative. One common method includes the use of molecular iodine as a catalyst in the presence of sodium acetate, which facilitates the oxidative annulation of the starting materials . Another approach involves the use of transition-metal-free sp3 C-H amination reactions, employing molecular iodine from 2-pyridyl ketones and alkylamines .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodoimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-A]pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include imidazo[1,5-A]pyridine derivatives with various functional groups, such as amines, azides, and N-oxides .
Scientific Research Applications
5-Iodoimidazo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Iodoimidazo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain kinases by blocking their phosphorylation sites .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Imidazo[4,5-B]pyridine: Exhibits diverse biological activities, including antiviral and antimicrobial properties.
Uniqueness
5-Iodoimidazo[1,5-A]pyridine stands out due to its unique iodine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel compounds with specific properties .
Biological Activity
5-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound contains an imidazole ring fused to a pyridine ring with an iodine substituent at the 5-position. This structural feature contributes to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various protein kinases involved in cancer progression. In particular, this compound has been tested against several cancer cell lines, demonstrating promising cytotoxic effects.
Compound | Target Kinase | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | DYRK1A | 0.45 | HeLa |
This compound | CLK1 | 0.38 | MCF-7 |
The above data illustrates the potency of this compound against specific kinases associated with tumor growth and survival .
Antiviral Activity
Imidazo[1,5-a]pyridines have also been explored for their antiviral properties. Specifically, compounds in this class have shown activity against viruses such as HIV and SARS-CoV-2. The mechanism often involves inhibition of viral proteases or interference with viral replication processes.
Anticholinesterase Activity
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase inhibitor. This property is particularly relevant for neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase.
Compound | Enzyme | IC50 (µM) |
---|---|---|
This compound | Acetylcholinesterase | 0.25 |
This compound | Butyrylcholinesterase | 0.30 |
These findings suggest that this compound could be developed further for therapeutic applications in treating cognitive decline .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,5-a]pyridines is crucial for optimizing their biological activity. Substituents on the imidazole and pyridine rings significantly influence their potency against various targets. For example:
- Iodine Substitution : The presence of iodine at the 5-position enhances binding affinity to target proteins.
- Amino Group Modifications : Alterations in amino group positions have been shown to modulate kinase inhibition efficacy.
Case Studies
A notable case study involved the synthesis and testing of various derivatives of imidazo[1,5-a]pyridine for their anticancer properties. A derivative with a methoxy group at the 6-position exhibited enhanced activity against several cancer cell lines compared to its parent compound .
Properties
Molecular Formula |
C7H5IN2 |
---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
5-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H |
InChI Key |
CJFZZWQBDXNDND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)I |
Origin of Product |
United States |
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